molecular formula C3H4N2O B042703 1H-pyrazol-1-ol CAS No. 81945-73-5

1H-pyrazol-1-ol

Cat. No.: B042703
CAS No.: 81945-73-5
M. Wt: 84.08 g/mol
InChI Key: QVCIPIYWPSPRFA-UHFFFAOYSA-N
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Description

1H-pyrazol-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2O and its molecular weight is 84.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Chemical Properties

  • Tautomerism of N-Substituted Pyrazolones : A study focused on the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, revealing that this compound predominantly exists as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents. Solid-state NMR and X-ray crystal analysis provided insights into its structural properties (Arbačiauskienė et al., 2018).

Synthesis and Characterization

  • Pd-Catalyzed Cross-Coupling Reactions : 1-Phenyl-1H-pyrazol-3-ol was utilized to prepare various 1-phenyl-1H-pyrazole derivatives, demonstrating its versatility in synthesis. The study highlights its use in Pd-catalyzed cross-coupling reactions (Arbačiauskienė et al., 2009).
  • Synthesis of Single Crystals : 1-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals were synthesized and characterized, providing insights into their stability and decomposition properties. This research highlights the potential of 1H-pyrazol-1-ol derivatives in material science (Vyas et al., 2012).

Biological and Medicinal Applications

  • Bioactive Pyrazoles : Pyrazole derivatives, including 1H-pyrazoles, have been studied for their various biological activities such as antimicrobial, anticonvulsant, and antitumor activities. This underscores the potential of this compound derivatives in drug development (Küçükgüzel & Şenkardeş, 2015).
  • Coordination Polymers : The dual role of 1H-pyrazole-based molecules in metal coordination and hydrogen bond formation was explored, demonstrating their importance in crystal engineering and the construction of polymeric networks (Sengupta et al., 2012).

Structural Analysis and Properties

  • Crystal Structure Analysis : Studies on compounds like 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol provide detailed insights into the crystal structure and intermolecular interactions of pyrazole derivatives, which are crucial for understanding their chemical behavior (Shahani et al., 2010).

Applications in Material Science and Chemistry

  • Organic Semiconductor Synthesis : Novel pyrazole-based organic semiconductors have been synthesized, highlighting the application of this compound derivatives in the field of materials chemistry and physics (Cetin et al., 2019).

Safety and Hazards

The safety and hazards of 1H-pyrazol-1-ol are not explicitly mentioned in the retrieved sources .

Future Directions

Pyrazole derivatives, including 1H-pyrazol-1-ol, have been the subject of numerous studies due to their broad spectrum of biological and pharmacological activities . They are found in several approved drugs and bioactive natural products, and many derivatives of this small molecule have been reported in clinical and preclinical studies for the potential treatment of several diseases . The number of drugs containing a pyrazole nucleus has increased significantly in the last 10 years .

Properties

IUPAC Name

1-hydroxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCIPIYWPSPRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966651
Record name 1H-Pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81945-73-5, 52277-85-7
Record name 1-Hydroxypyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81945-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052277857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-1H-pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081945735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-pyrazolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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